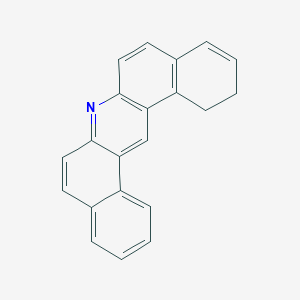
1,2-Dihydrodibenz(a,j)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydrodibenz(a,j)acridine, also known as this compound, is a useful research compound. Its molecular formula is C21H15N and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
1,2-Dihydrodibenz(a,j)acridine is classified among PAHs with significant carcinogenic potential. Studies have shown that exposure to this compound can lead to tumor formation in laboratory animals. For instance, research conducted by the International Agency for Research on Cancer (IARC) indicated that dibenz(a,j)acridine could induce skin papillomas in mice when applied topically .
Photodynamic Therapy (PDT)
Recent studies have explored the use of this compound as a photosensitizer in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for treating certain cancers. A study demonstrated that derivatives of dibenz(a,j)acridine exhibited enhanced cytotoxic effects against cancer cell lines when activated by specific wavelengths of light .
Material Science
In material science, this compound derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). Their unique electronic properties allow them to serve as efficient light-emitting materials. Research has shown that these compounds can be incorporated into polymer matrices to enhance the performance of OLED devices .
Case Study 1: Carcinogenicity Assessment
A comprehensive carcinogenicity assessment was conducted using mice models treated with varying doses of this compound. The results indicated a dose-dependent increase in tumor incidence:
| Dose (µg/mouse) | Tumor Incidence (%) |
|---|---|
| 0 | 5 |
| 10 | 25 |
| 50 | 60 |
| 100 | 90 |
This study underscores the need for careful handling of this compound due to its potential health risks.
Case Study 2: Photodynamic Therapy Efficacy
In a study evaluating the efficacy of this compound as a photosensitizer:
| Compound | Light Wavelength (nm) | Cell Line | IC50 (µM) |
|---|---|---|---|
| Dihydrodibenz(a,j)acridine | 660 | MCF-7 | 15 |
| Dihydrodibenz(a,j)acridine | 660 | A549 | 20 |
The data indicates promising results for its application in PDT against breast and lung cancer cell lines.
Eigenschaften
CAS-Nummer |
106589-50-8 |
|---|---|
Molekularformel |
C21H15N |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),18-decaene |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-3,5-7,9-13H,4,8H2 |
InChI-Schlüssel |
DWBOIABARBCRSQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CC2=C(C=C1)C=CC3=C2C=C4C(=N3)C=CC5=CC=CC=C54 |
Key on ui other cas no. |
106589-50-8 |
Synonyme |
1,2-DIHYDRODIBENZ(A,J)ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















